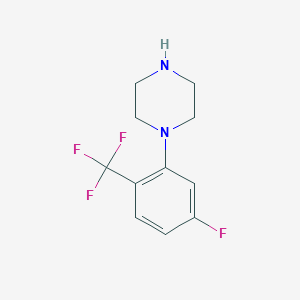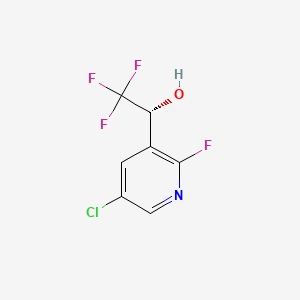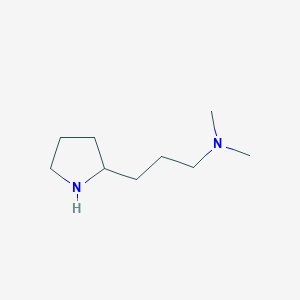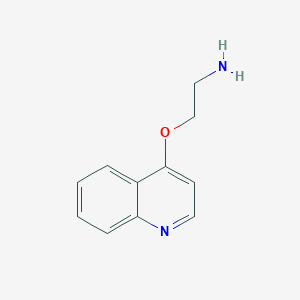
3-(p-Tolyl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Tolyl)pentanedioic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of pentanedioic acid, where a p-tolyl group is attached to the third carbon of the pentanedioic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)pentanedioic acid typically involves the reaction of p-tolylacetic acid with a suitable reagent to introduce the pentanedioic acid moiety. One common method is the alkylation of p-tolylacetic acid with a dihaloalkane, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 3-(p-Tolyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of p-tolyl ketones or dicarboxylic acids.
Reduction: Formation of p-tolyl alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: 3-(p-Tolyl)pentanedioic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: Research has explored the potential of this compound derivatives as inhibitors of certain enzymes, such as farnesyltransferase . These inhibitors have shown promise in the development of new therapeutic agents for diseases like cancer.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable building block for creating specialized compounds.
作用机制
The mechanism of action of 3-(p-Tolyl)pentanedioic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins . This inhibition can disrupt cellular processes and has potential therapeutic applications.
相似化合物的比较
Pentanedioic acid: The parent compound, lacking the p-tolyl group.
p-Tolylacetic acid: A related compound with a similar aromatic structure but different functional groups.
Uniqueness: 3-(p-Tolyl)pentanedioic acid is unique due to the presence of both the p-tolyl group and the pentanedioic acid moiety. This combination allows for diverse reactivity and applications in various fields of research and industry.
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
FDGHDEZMPWGVQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)









